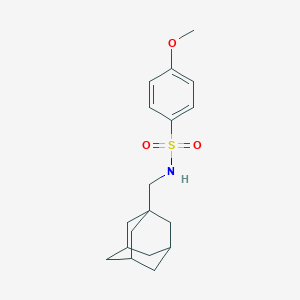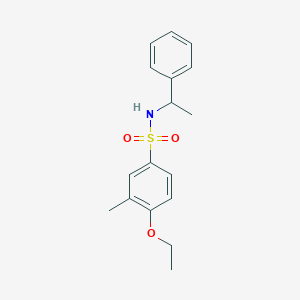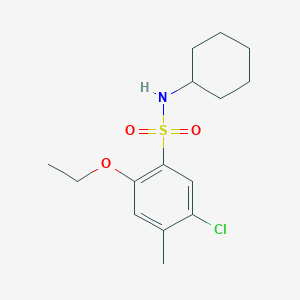
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane, also known as BMBAS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their pharmacological activities. BMBAS has been shown to have various biochemical and physiological effects, making it an interesting compound for further investigation.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. This compound has been shown to have activity against carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. Additionally, this compound has been shown to have activity against certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase, which may have implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been shown to have activity against the adenosine A2A receptor, which may have implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane in lab experiments is that it is a well-characterized compound that can be synthesized with high yield and purity. Additionally, this compound has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane. One area of interest is in the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as glaucoma and Parkinson's disease. Finally, this compound has potential as a fluorescent probe for imaging studies, and further research is needed to optimize its use in this application.
Synthesemethoden
The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This method has been optimized for high yield and purity, making it a reliable way to produce this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
Molekularformel |
C13H18BrNO3S |
|---|---|
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
1-(4-bromo-3-methoxyphenyl)sulfonylazepane |
InChI |
InChI=1S/C13H18BrNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
JPBJDIISHGBPAN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)